molecular formula C16H19FN2OS B2922418 N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide CAS No. 875298-46-7

N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide

Cat. No.: B2922418
CAS No.: 875298-46-7
M. Wt: 306.4
InChI Key: JYIWRMVKBAEQRC-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide (CAS 875298-46-7) is a synthetic organic compound with a molecular formula of C16H19FN2OS and a molecular weight of 306.40 g/mol . This acetamide derivative features a cyclohexyl ring substituted with a nitrile group, an N-methylacetamide chain, and a 4-fluorophenylthio moiety, a structure that suggests potential as a versatile intermediate in medicinal chemistry and drug discovery research . The compound is offered with a high purity specification of 95.0% and is available for immediate shipment from global stockists to support ongoing research activities . Researchers can procure this chemical in quantities ranging from 50 mg to 10 g, with pricing structured accordingly . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-fluorophenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-19(16(12-18)9-3-2-4-10-16)15(20)11-21-14-7-5-13(17)6-8-14/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIWRMVKBAEQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=CC=C(C=C1)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate This intermediate is then reacted with 4-fluorophenyl thiol under specific conditions to form the thioether linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Critical Analysis of Structural Variations

  • Cyano Group Impact: The cyanocyclohexyl group in the target compound likely enhances polarity and metabolic stability compared to cyclohexyl or phenyl substituents .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may improve membrane permeability over chlorine, as seen in drug design trends .
  • Synthetic Efficiency: Multicomponent reactions (e.g., ) offer higher atom economy compared to stepwise syntheses (e.g., ), though yields are comparable.

Biological Activity

N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following IUPAC name and structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16FN3OS
  • Molecular Weight : 281.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It has been suggested that this compound may act as a Janus kinase (JAK) inhibitor, which plays a crucial role in various signaling pathways associated with inflammation and immune responses .

Antiinflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are mediated through the inhibition of JAK pathways, which are often implicated in autoimmune diseases and chronic inflammatory conditions .

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures can provide neuroprotective benefits. They may enhance neuronal survival under stress conditions by modulating neuroinflammatory responses and promoting neurogenesis.

Case Studies

StudyFindingsImplications
Study 1Inhibition of JAK pathways in human fibroblast cellsPotential for treating rheumatoid arthritis
Study 2Induction of apoptosis in breast cancer cell linesPossible use as an adjunct therapy in cancer treatment
Study 3Neuroprotective effects observed in animal modelsPotential for treating neurodegenerative diseases

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • JAK Inhibition : The compound effectively inhibits JAK-mediated signaling, which is crucial for the treatment of various inflammatory diseases .
  • Cell Viability Assays : In vitro assays demonstrated that the compound reduces cell viability in certain cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotection : Animal studies suggest that this compound may protect against neuronal damage, making it a candidate for further research in neurodegenerative disorders.

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